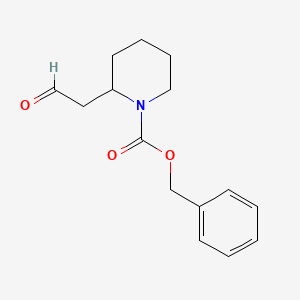
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its piperidine ring and carboxylate functional group. Its molecular formula is C15H19N1O3 with a molecular weight of approximately 291.34 g/mol. The compound typically appears as a pale-yellow to yellow-brown oil or semi-solid at room temperature, which is relevant for various applications in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity and influence cellular signaling pathways, although detailed investigations are still ongoing.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes.
- Receptor Interaction: Similar compounds have shown the ability to bind to various receptors, which could lead to significant pharmacological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have highlighted its potential as an antimicrobial agent, with efficacy against various bacterial strains.
- Neuroprotective Effects: Related compounds have demonstrated neuroprotective properties, suggesting that this compound may also offer similar benefits in neurological contexts .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other piperidine derivatives. The following table summarizes key features of these compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C16H21N1O3 | Contains a methoxy group; potential for different reactivity |
| Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate | C15H19N1O3 | Variations in position of functional groups affect reactivity |
| Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate | C15H18ClN1O3 | Features chloro substitution; may influence pharmacological profile |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Activity: A study demonstrated that similar piperidine derivatives exhibit significant antimicrobial properties against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance research .
- Neuroprotection: Research on Fenazinel, a related compound, revealed promising neuroprotective effects in both in vitro and in vivo models, indicating potential applications for stroke treatment .
- Metabolic Pathways: Investigations into the metabolic effects of piperidine derivatives suggest that they may act as inhibitors of enzymes involved in glucose metabolism, presenting opportunities for diabetes management.
特性
IUPAC Name |
benzyl 2-(2-oxoethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPPNBAJRZTJGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC=O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














